Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a formyl group, a methyl group, and a methylbenzyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indole derivative.
Formylation: Introduce the formyl group at the 3-position using a Vilsmeier-Haack reaction.
Methylation: Methylate the indole nitrogen and the 6-position using methyl iodide in the presence of a base.
Benzylation: Attach the 4-methylbenzyl group via a Friedel-Crafts alkylation.
Esterification: Finally, esterify the carboxylic acid group to obtain the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Methyl 3-carboxy-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group may participate in hydrogen bonding, while the methyl and benzyl groups could influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methyl and benzyl substitutions.
Methyl 6-methyl-1H-indole-2-carboxylate: Lacks the formyl and benzyl substitutions.
Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate: Lacks the formyl and methyl substitutions.
Uniqueness
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-formyl-6-methyl-1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPZMIAMXEUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.